N-[4-(difluoromethoxy)-2-methylphenyl]-5-propylthiophene-3-carboxamide
Overview
Description
N-[4-(difluoromethoxy)-2-methylphenyl]-5-propylthiophene-3-carboxamide is a chemical compound that features a difluoromethoxy group, a methylphenyl group, and a propylthiophene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)-2-methylphenyl]-5-propylthiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the difluoromethoxy group: This can be achieved through the reaction of a suitable phenol derivative with difluoromethylating agents such as chlorodifluoromethane (ClCF2H) under basic conditions.
Introduction of the methyl group: This step involves the methylation of the phenol derivative using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Synthesis of the thiophene ring: The thiophene ring can be constructed through a series of reactions, including the formation of a thiophene precursor and subsequent functionalization.
Coupling of the phenyl and thiophene moieties: This step involves the coupling of the difluoromethoxy-methylphenyl derivative with the propylthiophene carboxamide under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)-2-methylphenyl]-5-propylthiophene-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[4-(difluoromethoxy)-2-methylphenyl]-5-propylthiophene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)-2-methylphenyl]-5-propylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Roflumilast: A phosphodiesterase-4 inhibitor with a similar difluoromethoxy group.
Zardaverine: Another phosphodiesterase inhibitor with a difluoromethoxy group.
Difamilast: A compound with a similar structure used in dermatological applications.
Uniqueness
N-[4-(difluoromethoxy)-2-methylphenyl]-5-propylthiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethoxy group enhances its stability and lipophilicity, while the thiophene ring contributes to its electronic properties .
Properties
IUPAC Name |
N-[4-(difluoromethoxy)-2-methylphenyl]-5-propylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO2S/c1-3-4-13-8-11(9-22-13)15(20)19-14-6-5-12(7-10(14)2)21-16(17)18/h5-9,16H,3-4H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCUBJQWWDHXRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=C(C=C(C=C2)OC(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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